N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O/c1-31-18-8-6-17(7-9-18)29-10-12-30(13-11-29)22-26-20(19-14-24-28-21(19)27-22)25-16-4-2-15(23)3-5-16/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBSTNIXCXMFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=C(C=NN4)C(=N3)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Structural Characteristics
The compound's structure can be represented by the following molecular formula:
- Molecular Formula : C21H24FN5
- Molecular Weight : 401.44 g/mol
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
The biological activity of this compound primarily involves:
- Inhibition of Kinases : The compound has shown inhibitory effects on various kinases, which are critical in cancer cell proliferation and survival.
- Anti-Tubercular Activity : Preliminary studies suggest potential activity against Mycobacterium tuberculosis, with IC50 values indicating significant potency compared to existing anti-tubercular agents .
- Modulation of Neurotransmitter Systems : The piperazine moiety may influence serotonin and dopamine pathways, suggesting potential applications in treating psychiatric disorders.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
| Biological Activity | Target/Pathway | IC50 (μM) | Reference |
|---|---|---|---|
| Anti-tubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| CDK9 Inhibition | RNA polymerase II | 0.5 - 1.0 | |
| Cytotoxicity | HEK-293 cells | >20 |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anti-Cancer Properties :
- Anti-Tubercular Efficacy :
- Neuropharmacological Potential :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives, including N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as anticancer agents. These compounds exhibit selective inhibition of cancer cell proliferation through various mechanisms:
- Inhibition of Kinases : The compound has shown effectiveness in inhibiting specific kinases that are crucial for tumor growth and survival. For instance, it may act on enzymes involved in cell signaling pathways that regulate cell division and apoptosis .
Neuropharmacological Effects
Pyrazolo[3,4-d]pyrimidines are also being investigated for their neuropharmacological properties. The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression:
- Serotonin Receptor Modulation : The piperazine moiety can facilitate binding to serotonin receptors, which are targets for many antidepressants .
Antimicrobial Properties
There is emerging evidence that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial activity. This includes:
- Inhibition of Pathogenic Bacteria : Preliminary studies suggest that these compounds can inhibit the growth of certain pathogenic bacteria, indicating their potential as new antibiotic agents .
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that modifications to the piperazine ring significantly enhanced anticancer activity, with some derivatives showing IC50 values in the low micromolar range .
Case Study 2: Neuropharmacological Assessment
A pharmacological evaluation demonstrated that compounds similar to this compound exhibited anxiolytic effects in animal models. Behavioral tests indicated reduced anxiety-like behaviors when administered at specific dosages .
Data Table: Summary of Biological Activities
Q & A
Q. How is the compound’s stability assessed under various pH and temperature conditions?
- Forced degradation studies : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C. Monitor degradation via HPLC over 7–14 days.
- Identification of degradation products : LC-MS/MS detects hydrolyzed or oxidized by-products (e.g., cleavage of the methoxy group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
